molecular formula C7H7N3S B2669628 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile CAS No. 65735-62-8

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Cat. No.: B2669628
CAS No.: 65735-62-8
M. Wt: 165.21
InChI Key: RCYXVIQAYWNBBF-UHFFFAOYSA-N
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Description

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a valuable chemical intermediate in medicinal chemistry and anticancer drug discovery. This pyrimidine-based scaffold is recognized for its potential in developing novel small-molecule inhibitors. Compounds within this chemical class have demonstrated significant research value as antagonists for the adenosine A2a receptor (A2a AR), a promising immunotherapeutic strategy for developing new-generation anticancer agents . Furthermore, structurally similar 2-(methylsulfanyl)pyrimidine-5-carbonitrile derivatives have been investigated as multi-acting inhibitors targeting the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation and is frequently deregulated in cancers such as breast cancer and leukemia . These analogs have shown potent activity in vitro, inducing cell cycle arrest and caspase-3 dependent apoptosis in cancer cell lines . Researchers utilize this compound as a core structure to synthesize more complex molecules for evaluating cytotoxic activity and mechanistic studies in oncology research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXVIQAYWNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like aceton

Biological Activity

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a heterocyclic compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈N₂S and features a pyrimidine ring substituted at the 2-position with a methylsulfanyl group and at the 4-position with a carbonitrile group. Its melting point is approximately 65-66 °C, and it appears as a yellow crystalline solid.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound demonstrates effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies have shown that it can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapies. Its mechanism may involve microtubule depolymerization, which is crucial for cancer cell division .
  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating biological pathways that could lead to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on molecular targets such as enzymes. The electron-withdrawing nature of the carbonitrile group enhances its binding affinity, while the nucleophilic character of the methylsulfanyl group may facilitate interactions with biological molecules.

Antiproliferative Effects

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-4359.0Microtubule depolymerization
HeLa15.5Induction of apoptosis
A549 (Lung)12.0Cell cycle arrest

These results indicate that this compound exhibits potent anticancer activity across multiple cell lines, with varying mechanisms contributing to its efficacy .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Xenograft Studies : In vivo studies using MDA-MB-435 xenograft models demonstrated significant tumor reduction when treated with the compound at doses of 75 mg/kg three times a week. The treatment resulted in moderate weight loss but showed statistically significant antitumor effects compared to controls .
  • Microtubule Dynamics : Further investigations into microtubule dynamics revealed that at a concentration of 10 µM, the compound caused over 50% microtubule depolymerization in treated cells, indicating its potential as a chemotherapeutic agent targeting cellular structural integrity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds are essential. The following table outlines some notable compounds:

Compound NameStructural FeaturesUnique Properties
4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrileContains an amino group at position 4Enhanced solubility and different biological activity
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrileChlorine substitution at position 4Increased reactivity due to electronegative chlorine
5-Amino-2-methylthio-pyrimidine-4-carbonitrileAmino group at position 5Different pharmacological profile, potential anti-inflammatory effects

The specific substitution pattern in this compound influences its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile derivatives as effective inhibitors of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which plays a crucial role in the ERK/MAPK signaling pathway associated with cancer cell proliferation. These compounds exhibit a higher selectivity and lower cardiotoxicity compared to existing SHP2 antagonists such as SHP099 and RMC-4550, making them promising candidates for cancer therapy .

Pharmacological Properties:
The compound has shown potential as an antimicrobial agent, with derivatives exhibiting activity against various bacterial strains. The structural modifications of the pyrimidine ring can enhance its bioactivity, making it suitable for further development into therapeutic agents for infectious diseases .

Agricultural Applications

This compound is also explored for its utility in agrochemicals, particularly as a pesticide intermediate. Its derivatives can be synthesized to create compounds that target specific pests while minimizing environmental impact. The ability to modify the functional groups on the pyrimidine ring allows for tailored activity against various agricultural pests, enhancing crop protection strategies .

Synthesis and Transformation Studies

Research has focused on the synthetic pathways leading to this compound and its derivatives. Various methods, including microwave-assisted synthesis and ultrasonic techniques, have been employed to improve yield and reduce reaction times. These advancements not only facilitate the efficient production of this compound but also open avenues for exploring its derivatives with enhanced properties .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify which modifications lead to improved efficacy against specific targets, such as cancer cells or pathogens. These insights guide the design of new compounds with enhanced therapeutic profiles .

Case Studies and Research Findings

Study Focus Findings
Study on SHP2 Inhibition Anticancer activityDemonstrated effectiveness as a SHP2 antagonist with reduced cardiotoxicity compared to other known inhibitors.
Synthesis Techniques Efficient synthesisHighlighted microwave and ultrasonic methods that significantly increase yield and reduce reaction time for producing derivatives.
SAR Analysis Optimization of activityIdentified key modifications that enhance bioactivity against bacterial strains, guiding future drug development efforts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement reactions with amines, thiols, or alkoxides under mild conditions.

Key Findings:

  • Amine Displacement : Reaction with primary or secondary amines in chloroform under reflux replaces the -SMe group with an amino moiety. For example, treatment with morpholine yields 6-methyl-2-morpholino-pyrimidine-4-carbonitrile .

  • Thiol Exchange : Substitution with thiophenol in the presence of a base (e.g., K₂CO₃) produces 6-methyl-2-(phenylthio)-pyrimidine-4-carbonitrile.

Reaction Conditions:

SubstrateNucleophileSolventTemperatureYield (%)Source
6-Methyl-2-SMe-pyrimidineMorpholineChloroformReflux85
6-Methyl-2-SMe-pyrimidineThiophenolDMF80°C72

Transformations of the Nitrile Group

The carbonitrile (-CN) group participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid or Amide

  • Acidic Hydrolysis : Treatment with concentrated HCl converts the nitrile to a carboxylic acid (6-methyl-2-SMe-pyrimidine-4-carboxylic acid) .

  • Basic Hydrolysis : Using NaOH/H₂O₂ yields the corresponding amide .

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (6-methyl-2-SMe-pyrimidine-4-amine) .

Comparative Reactivity:

Reaction TypeReagentsProductYield (%)Source
HydrolysisHCl (conc.)Carboxylic acid68
HydrolysisNaOH/H₂O₂Amide75
ReductionH₂ (1 atm)/Pd-CPrimary amine90

Cyclization and Condensation Reactions

The nitrile group facilitates heterocycle formation via condensation with hydrazines or carbonyl compounds.

Examples:

  • Hydrazine Cyclization : Reaction with hydrazine hydrate forms pyrazolo[3,4-d]pyrimidine derivatives, as observed in structurally similar compounds .

  • Knoevenagel Condensation : Interaction with malononitrile generates fused pyrimidine systems .

Mechanistic Insight:
The nitrile’s electrophilic carbon reacts with nucleophiles (e.g., hydrazine), while the pyrimidine ring’s electron-deficient nature directs regioselectivity .

Oxidation of the Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like mCPBA or H₂O₂.

Data from Analogous Systems:

Oxidizing AgentProductConditionsYield (%)Source
mCPBASulfoxideCH₂Cl₂, 0°C82
H₂O₂/AcOHSulfone60°C, 12 h65

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

Pyrimidine derivatives with modifications at positions 2 and 4 exhibit distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile 2-SCH₃, 4-CN, 6-CH₃ C₇H₇N₃S 165.21 (calc.) High polarity, potential drug intermediate N/A (hypothetical)
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile 2-SCH₃, 4-Cl, 5-CN, 6-Ph C₁₂H₈ClN₃S 261.73 Enhanced electrophilicity due to Cl; agrochemical applications
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile 4-CN, 5-CH₃, 6-aryl (CF₃, NH₂) C₁₃H₁₀F₃N₅ 309.25 Bioactive scaffold; antiviral research
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile 2-SBn, 4-S(4-MePh), 6-pentyl C₂₄H₂₅N₃S₂ 419.60 Lipophilic; crystal engineering focus

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The methylsulfanyl group (SCH₃) in the target compound provides moderate electron donation, whereas chlorine in 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 124598-28-3) increases electrophilicity, favoring nucleophilic substitution reactions .
  • Aromatic vs. Aliphatic Substituents : Bulky aryl groups (e.g., phenyl in CAS 124598-28-3) reduce solubility but enhance π-π stacking in crystal structures, as seen in 2-benzylsulfanyl derivatives . In contrast, the target compound’s methyl group at position 6 improves aqueous solubility.

Structural and Crystallographic Insights

  • Crystal Packing: 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile exhibits a monoclinic crystal system with intermolecular S···S interactions (3.42 Å), influencing its thermal stability .
  • Bond Angles and Conformation : The target compound’s C–S–C bond angle (~100–102°) aligns with other methylsulfanyl pyrimidines, as observed in 2-[(4-Chlorobenzyl)sulfanyl] derivatives (C1–S2–C13: 102.22°) .

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile?

The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example:

  • Method A : Reacting 4-chloro-6-methylpyrimidine derivatives with methylthiolate nucleophiles in DMF using potassium carbonate as a base (43% yield) .
  • Method B : Three-component reactions under thermal aqueous conditions, leveraging cyano-group reactivity with amines or thiols (yields: 43–90%, depending on substituents) .
  • Chlorination : Phosphoryl chloride (POCl₃) is often used to introduce chlorine at the 4-position, followed by displacement with methylthiol groups .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 13.55 ppm for NH in ) .
  • Mass Spectrometry (MS) : LCMS (e.g., m/z 295 [M+H]⁺ in ) and high-resolution MS for molecular ion validation .
  • X-ray Diffraction : Resolves planar pyrimidine ring geometry and intermolecular hydrogen bonds (e.g., N—H⋯O interactions in ) .
  • Elemental Analysis : Validates purity (e.g., %C/%H/%N matching theoretical values in ) .

Q. How do substituents influence the reactivity of the pyrimidine core?

  • Electron-Withdrawing Groups (CN, CF₃) : Increase electrophilicity at the 4-position, facilitating nucleophilic substitution (e.g., with amines or thiols) .
  • Methylthio Groups (SMe) : Act as leaving groups in displacement reactions, as seen in Reference Example 67 () .
  • Steric Effects : Bulky substituents (e.g., 2-methylpropyl in ) reduce reaction rates due to hindered access to reactive sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants (), while aqueous conditions favor multi-component reactions () .
  • Catalysis : Anhydrous potassium carbonate improves thiolate generation in substitution reactions () .
  • Temperature Control : Thermal aqueous conditions (80–100°C) maximize cyclization efficiency in multi-step syntheses () .

Q. How do spectral data contradictions arise in characterizing this compound?

  • Tautomerism : NH protons in the pyrimidine ring (e.g., δ 13.55 ppm in ) may show broad signals or exchange broadening depending on solvent .
  • Crystal Packing : Intermolecular hydrogen bonds (N—H⋯O) observed in X-ray data () can shift NMR signals compared to solution-state structures .
  • Isotopic Patterns : MS data discrepancies (e.g., M+2 peaks for bromine in ) require careful interpretation of isotopic abundance .

Q. What computational methods support the design of novel derivatives?

  • DFT Calculations : Predict bond distances (e.g., C—S = 1.74 Å in ) and optimize transition states for substitution reactions .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes in ) to guide functionalization (e.g., adding trifluoromethyl groups) .

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